molecular formula C12H15ClFN3 B1476461 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine CAS No. 2008410-70-4

4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine

Cat. No.: B1476461
CAS No.: 2008410-70-4
M. Wt: 255.72 g/mol
InChI Key: DQSZHUPDLJIXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C12H15ClFN3 and its molecular weight is 255.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, it may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses . By inhibiting NF-κB, this compound can suppress the expression of pro-inflammatory genes, leading to reduced inflammation. Furthermore, this compound may affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been shown to inhibit the activity of COX and LOX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, this compound can modulate gene expression by affecting the activity of transcription factors like NF-κB, leading to changes in the expression of target genes involved in inflammation and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, reducing its efficacy. Additionally, long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit inflammatory responses without causing significant adverse effects . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity. Additionally, studies have shown that the anti-inflammatory effects of this compound are dose-dependent, with higher doses leading to more pronounced inhibition of inflammatory pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into several metabolites . These metabolites can then be further processed and excreted from the body. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, influencing the levels of metabolic intermediates and end products. For example, it may inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, reducing their production and contributing to its anti-inflammatory effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and efficacy. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cell, it can interact with various binding proteins, influencing its localization and accumulation. Additionally, this compound can be distributed to different tissues, with higher concentrations observed in the liver, kidneys, and inflammatory sites. This distribution pattern is consistent with its metabolic and anti-inflammatory properties.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, where it exerts its effects . For example, its interaction with transcription factors like NF-κB occurs primarily in the nucleus, where it modulates gene expression. Additionally, this compound can be localized to the mitochondria, where it may influence cellular metabolism and energy production. The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications that direct it to specific compartments.

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN3/c13-10-6-11(16-12(15-10)8-3-4-8)17-5-1-2-9(14)7-17/h6,8-9H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSZHUPDLJIXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC(=N2)C3CC3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.